molecular formula C19H20N2O2S B4194666 N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide

N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide

Cat. No. B4194666
M. Wt: 340.4 g/mol
InChI Key: AUDRKKHNXZBMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide, also known as BZP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothiazinones, which have been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide is not fully understood. However, it has been suggested that N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide may also disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide has been shown to have antimicrobial activity by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide also has a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide. One area of research could be to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another area of research could be to explore its potential therapeutic applications in vivo, using animal models. Additionally, research could be conducted to optimize the synthesis method of N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide and improve its purity and yield. Overall, N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide represents a promising compound for future research in the fields of cancer and antimicrobial therapy.

Scientific Research Applications

N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide has also been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-(3-ethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-13-7-6-8-14(11-13)20-18(22)12(2)17-19(23)21-15-9-4-5-10-16(15)24-17/h4-12,17H,3H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDRKKHNXZBMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(C)C2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide
Reactant of Route 3
N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide
Reactant of Route 4
N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide
Reactant of Route 6
N-(3-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanamide

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